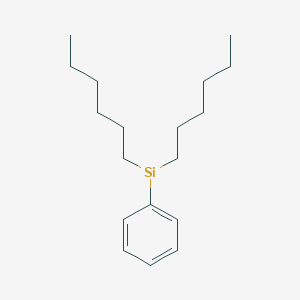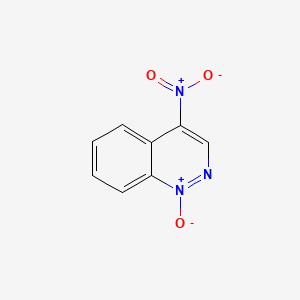
Cinnoline, 4-nitro-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline, 4-nitro-, 1-oxide is an organic compound belonging to the class of N-heterocyclic compounds It is characterized by a cinnoline ring system with a nitro group at the 4-position and an oxide group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline, 4-nitro-, 1-oxide typically involves the nitration of cinnoline 1-oxide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Cinnoline, 4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkylamines or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of cinnoline.
Reduction: Amino derivatives of cinnoline.
Substitution: Substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Cinnoline, 4-nitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of cinnoline, 4-nitro-, 1-oxide involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
Cinnoline N-oxide: Similar structure but lacks the nitro group.
Quinoline N-oxide: Contains a quinoline ring system instead of a cinnoline ring.
Quinoxaline N-oxide: Features a quinoxaline ring system with an oxide group.
Uniqueness: Cinnoline, 4-nitro-, 1-oxide is unique due to the presence of both a nitro group and an oxide group on the cinnoline ring. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
13657-99-3 |
|---|---|
Fórmula molecular |
C8H5N3O3 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
4-nitro-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N3O3/c12-10-7-4-2-1-3-6(7)8(5-9-10)11(13)14/h1-5H |
Clave InChI |
HEOBQABYEWTBLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


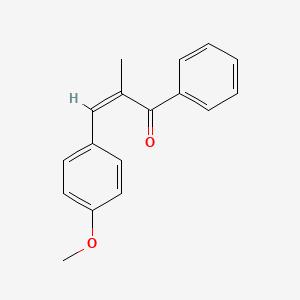
![1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14709621.png)
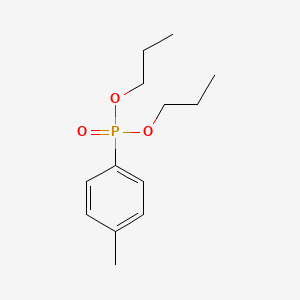
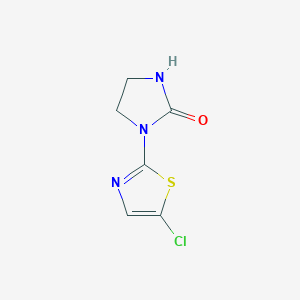
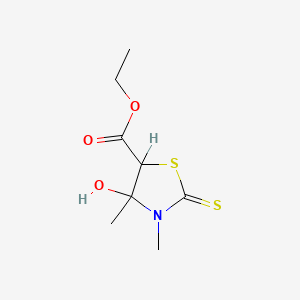
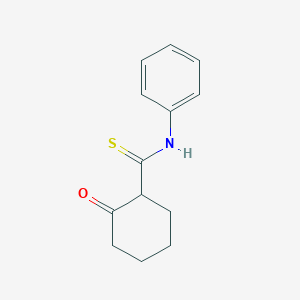

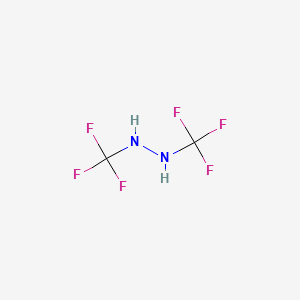
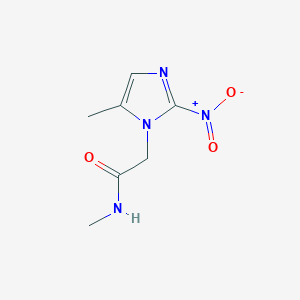

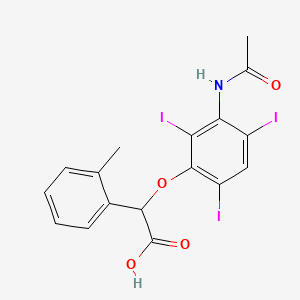
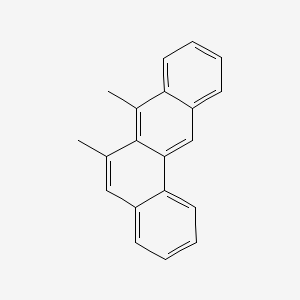
![4-Methyl-7,8,9,10-tetrahydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14709678.png)
